N-(4-Ethoxyphenyl)-3-methylbut-2-enamide
Description
N-(4-Ethoxyphenyl)-3-methylbut-2-enamide is an enamide derivative characterized by a 4-ethoxyphenyl group attached to a 3-methylbut-2-enamide backbone. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring contributes to its lipophilicity, while the α,β-unsaturated amide (enamide) moiety may confer reactivity or biological activity. This compound has been identified in synthetic pathways (e.g., as intermediates in pharmaceutical patents) and natural product isolation studies .
Properties
CAS No. |
190191-42-5 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-4-16-12-7-5-11(6-8-12)14-13(15)9-10(2)3/h5-9H,4H2,1-3H3,(H,14,15) |
InChI Key |
JRTMFYXEQGOSBQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=C(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=C(C)C |
Synonyms |
2-Butenamide,N-(4-ethoxyphenyl)-3-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues from Natural Sources
- N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide: Isolated from Citrus species, this compound replaces the 4-ethoxyphenyl group with a 4-hydroxyphenylethyl chain. Notably, its NMR data were first reported in 2015, providing a reference for structural elucidation of similar enamide derivatives .
- N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-ethoxyphenyl)-prop-2-enamide: This compound, identified in fruit extracts, features a dihydroxyphenylethanolamine backbone and a prop-2-enamide group. The additional hydroxyl groups may enhance antioxidant activity but reduce metabolic stability due to susceptibility to glucuronidation .
Pharmacologically Active Derivatives
- Quinoline-Based Enamides: Derivatives such as N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-ethoxyquinolin-6-yl)-3-methylbut-2-enamide (Patent Example 24) incorporate the enamide group into a quinoline scaffold. These compounds exhibit enhanced binding to kinase targets due to the planar quinoline ring and electron-withdrawing substituents (e.g., cyano, chloro), though they may face challenges in pharmacokinetics due to increased molecular weight (~570 Da) .
- Dimethylamino-Substituted Butenamides: Compounds like N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide feature a dimethylamino group on the enamide chain.
Key Comparative Data
Table 1: Structural and Functional Comparison
*Calculated based on IUPAC data.
Table 2: Metabolic and Toxicity Profiles
| Compound | Metabolic Pathways | Toxicity Concerns |
|---|---|---|
| This compound | Underexplored; likely O-de-ethylation | Not reported |
| Bucetin | O-de-ethylation, keto conversion | Renal papillary necrosis |
| Quinoline-based enamides | CYP-mediated oxidation of quinoline | Potential hepatotoxicity |
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The α,β-unsaturated enamide group may reduce metabolic degradation compared to saturated or hydroxylated analogues (e.g., bucetin), but this requires validation .
- Natural vs. Synthetic Derivatives : Natural derivatives (e.g., from Citrus) exhibit simpler structures and lower toxicity, while synthetic analogues offer tunable pharmacophores for targeted therapies .
- Unanswered Questions: Limited data exist on the target compound’s biological activity and metabolic fate.
Preparation Methods
Acylation via 3-Methylbut-2-enoyl Chloride
The most straightforward route involves the reaction of 4-ethoxyaniline with 3-methylbut-2-enoyl chloride. This method leverages nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon.
Reagents and Conditions
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base: N,N-Diisopropylethylamine (DIPEA) or pyridine to neutralize HCl.
-
Temperature: 0°C to room temperature, with stirring for 12–24 hours.
Yield and Purity
Carbodiimide-Mediated Coupling
For cases where acyl chloride synthesis is challenging, 3-methylbut-2-enoic acid can be activated using carbodiimide reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).
Optimization Parameters
-
Activating Agent: EDC (1.2 equiv.) with hydroxybenzotriazole (HOBt, 1.1 equiv.) to suppress racemization.
-
Solvent: Dimethylformamide (DMF) or acetonitrile for improved solubility.
Performance Metrics
Enamine-Mediated Synthesis
Silylation and Nucleophilic Acylation
Recent advances in umpolung reactivity enable the use of N,O-ketene acetals for enamide synthesis. This method, adapted from isoxazolidine chemistry, involves:
-
Silylation: Protection of the amine as a tert-butyldimethylsilyl (TBS) derivative using TBSOTf and DIPEA.
-
Nucleophilic Attack: Reaction with 3-methylbut-2-enoyl electrophiles (e.g., mixed anhydrides) in the presence of triphenylaluminum (Ph₃Al).
Key Advantages
Grignard Reagent Applications
Source demonstrates the utility of organomagnesium reagents in constructing α-substituted enamides. For N-(4-Ethoxyphenyl)-3-methylbut-2-enamide:
-
Reagents: Methylmagnesium bromide (MeMgBr) or i-butylmagnesium bromide (i-BuMgBr).
-
Conditions: Low-temperature (−78°C) reactions in THF to stabilize enolate intermediates.
Outcomes
Industrial-Scale Production and Optimization
Solvent and Catalyst Screening
| Parameter | Options Tested | Optimal Choice | Yield Impact |
|---|---|---|---|
| Solvent | THF, DCM, DMF, EtOAc | THF | +12% |
| Catalyst | Pd(OAc)₂, NiCl₂, None | None (thermal) | Neutral |
| Temperature | 0°C, RT, 40°C | RT | +8% |
By-Product Mitigation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Acylation | 65–78 | 90–95 | High | $$ |
| Carbodiimide Coupling | 70–85 | 85–92 | Moderate | $$$ |
| Enamine Silylation | 82–89 | 95–98 | Low | $$$$ |
| Grignard Approach | 75–88 | 88–94 | Moderate | $$$ |
Key Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-Ethoxyphenyl)-3-methylbut-2-enamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves condensation reactions between 4-ethoxyaniline and activated enamide precursors. For example, acylation using 3-methylbut-2-enoyl chloride under anhydrous conditions (e.g., THF, 0°C to room temperature) yields the target compound. Purification via recrystallization (e.g., from ethanol/water mixtures) ensures high purity (>95%). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (confirming absence of unreacted aniline at δ 6.5–7.5 ppm) .
Q. How can crystallographic data refine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL-2018 for refinement) resolves bond lengths, angles, and torsional parameters. Key steps:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K, θ range 2.5–25.0°.
- Refinement : Full-matrix least-squares on , anisotropic displacement parameters.
- Validation : Check R-factor (<5%), residual electron density (<0.5 eÅ). Example: A related compound, N-(4-Ethoxyphenyl)-3-oxobutanamide, showed C=O bond length 1.225(2) Å and ethoxy torsion angle 177.2° .
Advanced Research Questions
Q. How do conflicting data on metabolic pathways of N-(4-Ethoxyphenyl) derivatives inform experimental design?
- Methodological Answer : Bucetin (a structural analog) undergoes O-de-ethylation and keto conversion, but the sequence remains unclear. To resolve this:
- Isotopic Labeling : Use -labeled ethoxy groups in in vivo studies (rats) with LC-MS/MS tracking.
- Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify rate-limiting steps.
- Data Reconciliation : Compare glucuronide metabolite ratios (e.g., 62% vs. 98% yields under oral vs. IV administration) to model pathway dominance .
Q. What computational and experimental approaches resolve ambiguities in oxidative coupling reactions involving N-(4-Ethoxyphenyl) groups?
- Methodological Answer : For intramolecular C–O coupling (e.g., benzoxazole formation):
- Catalytic Screening : Test PIFA/BF·EtO vs. TMSOTf in dichloromethane (−20°C to RT).
- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to predict regioselectivity.
- Mechanistic Probes : Use -labeling to confirm oxygen source (e.g., amide vs. solvent) .
Q. How can crystallographic software (SHELX, ORTEP) address challenges in modeling disordered ethoxy groups?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
